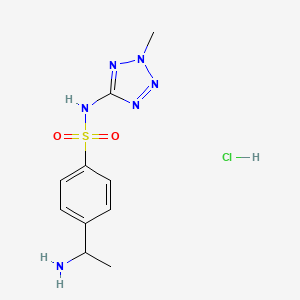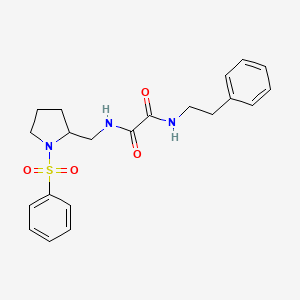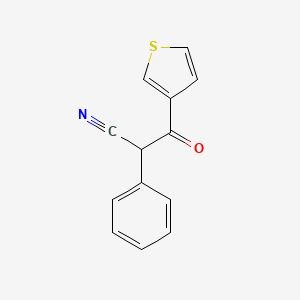
4-(1-aminoethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-aminoethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN6O2S and its molecular weight is 318.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research on similar sulfonamide compounds, such as azosemide, highlights the pharmacokinetic profiles of these drugs, including absorption, metabolism, and excretion patterns in clinical settings. These studies are essential for developing new drugs with optimized efficacy and reduced side effects. For example, the pharmacokinetics of azosemide in patients post-cholecystectomy revealed insights into its absorption and half-life, which are critical for dose optimization (Schuchmann et al., 1992).
Drug Hypersensitivity Reactions
Investigations into the mechanisms of hypersensitivity reactions to sulfonamides have elucidated the role of genetic factors, such as the slow acetylation phenotype, in predisposing individuals to adverse effects. This research helps in the identification of risk factors for drug-induced hypersensitivity and the development of safer therapeutic agents (Rieder et al., 1991).
Environmental and Health Safety
Studies on perfluorinated sulfonamides in indoor and outdoor environments have raised concerns about their persistence and potential health impacts. These findings are crucial for evaluating the safety of sulfonamide compounds and their derivatives in various applications, leading to better regulation and safer use practices (Shoeib et al., 2005).
Anticonvulsant Applications
Research on sulfonamide derivatives, such as sulthiame, has explored their utility in treating epilepsy. Understanding the efficacy and side effect profiles of these compounds can contribute to the development of novel anticonvulsant therapies with improved patient outcomes (Laveck et al., 1962).
Antimicrobial Activity
The effectiveness of sulfonamides and their derivatives against bacterial infections, including tuberculosis, has been a subject of study. These research efforts are integral to addressing antibiotic resistance by identifying and developing new antimicrobial agents (Forgacs et al., 2009).
properties
IUPAC Name |
4-(1-aminoethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S.ClH/c1-7(11)8-3-5-9(6-4-8)19(17,18)14-10-12-15-16(2)13-10;/h3-7H,11H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPMIBCPRUDBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide](/img/structure/B2823847.png)

![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)


![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2823859.png)


![2,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B2823866.png)
![4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2823868.png)
![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2823869.png)